molecular formula C12H20ClN3O3S B12743124 Acetamide, N-(2-(diethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride CAS No. 122777-80-4

Acetamide, N-(2-(diethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride

Cat. No.: B12743124
CAS No.: 122777-80-4
M. Wt: 321.82 g/mol
InChI Key: USLOZAFBWFIVRU-UHFFFAOYSA-N
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Description

Acetamide, N-(2-(diethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a diethylaminoethyl group and a nitrothienyl group attached to the acetamide backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-(diethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride typically involves multiple steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting acetic anhydride with an amine.

    Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the acetamide with diethylamine under controlled conditions.

    Attachment of the Nitrothienyl Group: This can be done through a nitration reaction followed by a coupling reaction with a thienyl derivative.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The nitro group can also be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Acetamide, N-(2-(diethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride is used in various fields:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.

    Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(2-(dimethylamino)ethyl)-N-(2-nitro-3-thienyl)-
  • Acetamide, N-(2-(diethylamino)ethyl)-N-(2-nitro-4-thienyl)-

Uniqueness

  • Structural Differences : The presence of different substituents on the thienyl ring or variations in the alkylamino group.
  • Chemical Properties : Differences in reactivity, solubility, and stability.
  • Applications : Unique applications in specific research areas due to distinct chemical properties.

Properties

CAS No.

122777-80-4

Molecular Formula

C12H20ClN3O3S

Molecular Weight

321.82 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(2-nitrothiophen-3-yl)acetamide;hydrochloride

InChI

InChI=1S/C12H19N3O3S.ClH/c1-4-13(5-2)7-8-14(10(3)16)11-6-9-19-12(11)15(17)18;/h6,9H,4-5,7-8H2,1-3H3;1H

InChI Key

USLOZAFBWFIVRU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(C1=C(SC=C1)[N+](=O)[O-])C(=O)C.Cl

Origin of Product

United States

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